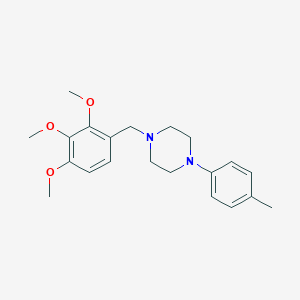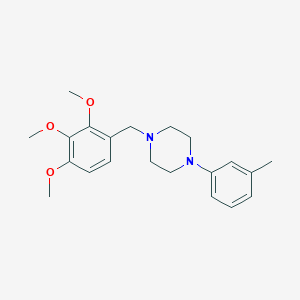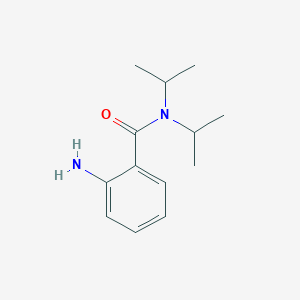![molecular formula C24H18N2O3S B281926 N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)
N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide, also known as MBPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide has been shown to inhibit the activity of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis. N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide are diverse and depend on the specific application. For example, in cancer cells, N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In HIV-infected cells, N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide has been reported to inhibit viral replication by interfering with the viral entry process. In addition, N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide has been shown to reduce inflammation and oxidative stress in various animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, one limitation is the lack of comprehensive studies on its toxicity and pharmacokinetics. Further research is needed to determine the optimal dosage and administration route for N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide.
Future Directions
There are several future directions for research on N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide. One area of interest is the development of N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide-based drugs for the treatment of cancer and viral infections. Another area of interest is the elucidation of the molecular mechanism of action of N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide, which could lead to the identification of new drug targets. In addition, further studies are needed to determine the safety and efficacy of N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide in animal models and clinical trials.
Conclusion:
In conclusion, N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide is a promising compound with diverse biological activities. Its potential therapeutic applications in cancer and viral infections make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in animal models and clinical trials.
Synthesis Methods
The synthesis of N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide involves the reaction of 4-methoxybenzoyl chloride and 4-phenyl-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzoyl chloride to obtain the final product. This method has been reported in the literature and has been optimized for high yield and purity.
Scientific Research Applications
N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. In particular, N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
properties
Molecular Formula |
C24H18N2O3S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C24H18N2O3S/c1-29-19-14-12-17(13-15-19)21(27)22-20(16-8-4-2-5-9-16)25-24(30-22)26-23(28)18-10-6-3-7-11-18/h2-15H,1H3,(H,25,26,28) |
InChI Key |
HXUJIGVGVYJAGZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline](/img/structure/B281844.png)

![2-({2-[4-(2-Methoxyphenyl)-1-piperazinyl]anilino}carbonyl)benzoate](/img/structure/B281846.png)


![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1-methyl-1H-benzimidazole](/img/structure/B281852.png)
![N-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B281853.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B281854.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(3-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281860.png)

![4-[2-(4-Morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281863.png)
![4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281864.png)
![(Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate](/img/structure/B281865.png)
![2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B281867.png)